Product packaging for 3,5,6-Trichloropyrazin-2-amine(Cat. No.:CAS No. 13484-51-0)

3,5,6-Trichloropyrazin-2-amine

Cat. No.: B1631622
CAS No.: 13484-51-0
M. Wt: 198.43 g/mol
InChI Key: NRDPLJROSGVEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Halogenated Pyrazine (B50134) Scaffolds in Chemical Synthesis

Halogenated pyrazines are a class of heterocyclic compounds that have garnered significant attention in organic synthesis. The presence of electron-withdrawing halogen atoms on the pyrazine ring serves a dual purpose. Firstly, it activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. Secondly, the carbon-halogen bonds provide reactive handles for modern cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. This versatility allows for the construction of complex molecular architectures with a high degree of control over the final structure.

The ability to selectively functionalize the pyrazine core through these methods has made halogenated pyrazines indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific number and position of the halogen atoms can be tuned to fine-tune the reactivity and physical properties of the resulting molecules.

Significance of 3,5,6-Trichloropyrazin-2-amine in Heterocyclic Chemistry

Within the family of halogenated pyrazines, this compound stands out as a particularly useful and versatile building block. Its trifunctional nature, possessing three reactive chlorine atoms and an amino group, allows for a range of selective chemical transformations.

A modified literature procedure for the synthesis of this compound involves the treatment of 2-amino-6-chloropyrazine (B134898) with N-chlorosuccinimide in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. mit.edu This method provides a reliable route to this key intermediate on a gram scale.

The strategic placement of the three chlorine atoms at the 3, 5, and 6 positions of the pyrazine ring, coupled with the directing effect of the amino group at the 2-position, allows for regioselective functionalization. This high degree of control is a significant advantage in multi-step syntheses, enabling the construction of complex target molecules with high efficiency.

Research Trajectories and Future Directions for this compound

Current and future research involving this compound is focused on leveraging its unique reactivity to access novel chemical space. Key areas of investigation include:

Development of Novel Bioactive Molecules: The pyrazine scaffold is a common feature in many biologically active compounds. Researchers are actively exploring the use of this compound as a starting point for the synthesis of new potential therapeutic agents, particularly in the areas of kinase inhibitors for cancer therapy and novel antimicrobial agents.

Synthesis of Advanced Functional Materials: The electron-deficient nature of the pyrazine ring, enhanced by the chloro substituents, makes derivatives of this compound promising candidates for applications in materials science. Research is underway to incorporate this scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Exploration of Novel Cross-Coupling Methodologies: The multiple reactive sites on this compound make it an excellent platform for testing and developing new and more efficient cross-coupling reactions. This includes exploring the selective activation of specific C-Cl bonds under different catalytic conditions.

The continued exploration of the rich chemistry of this compound is expected to lead to the discovery of new molecules with valuable properties and applications across various scientific disciplines.

Detailed Research Findings

The utility of this compound as a versatile building block is best illustrated through its application in the synthesis of a variety of more complex heterocyclic systems. The following table highlights a representative synthetic transformation starting from this key intermediate.

Starting MaterialReagent(s)ProductResearch Focus
2-Amino-6-chloropyrazineN-Chlorosuccinimide, THFThis compound Synthesis of a key trifunctional pyrazine intermediate

Table 1: Synthesis of this compound. This table showcases the direct synthesis of the title compound, which then serves as a critical starting point for further functionalization in academic research.

Further research has demonstrated the potential for selective functionalization of the chloro-substituents, although specific examples detailing the reaction of this compound are not extensively documented in readily available literature. The general principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on similar polychlorinated N-heterocycles suggest a high potential for creating diverse molecular libraries from this starting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl3N3 B1631622 3,5,6-Trichloropyrazin-2-amine CAS No. 13484-51-0

Properties

IUPAC Name

3,5,6-trichloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDPLJROSGVEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306268
Record name 3,5,6-Trichloro-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-51-0
Record name 3,5,6-Trichloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,6-Trichloro-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trichloropyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for 3,5,6 Trichloropyrazin 2 Amine and Its Precursors

Strategies for Regioselective Halogenation of 2-Aminopyrazine (B29847) Derivatives

Regioselective halogenation is a cornerstone in the synthesis of complex heterocyclic compounds. In the context of 2-aminopyrazine, the amino group directs incoming electrophiles, but achieving specific substitution patterns, especially in polysubstitution, requires precise control over the reaction environment.

Chlorination of 2-Aminopyrazine with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.netcommonorganicchemistry.com Its application to 2-aminopyrazine provides a method for introducing chlorine atoms to the ring. Research has shown that the reaction of 2-aminopyrazine with NCS in a suitable solvent can lead to chlorinated products. researchgate.net The outcome of the reaction, including mono- or di-substitution, is dependent on the stoichiometry of the reagents and the reaction conditions. thieme.de For instance, using N-halosuccinimides in trifluoromethanesulfonic acid has been shown to be effective for halogenating even deactivated aromatic compounds. organic-chemistry.org In aqueous media, NCS in the presence of hydrochloric acid can act as an efficient system for chlorinating aromatic substrates, where chlorine is generated in-situ. isca.me

Modified Literature Procedures for Synthesis from 2-amino-6-chloropyrazine (B134898)

Starting with a pre-halogenated substrate like 2-amino-6-chloropyrazine is a common strategy for building more complex halogenated pyrazines. drugbank.comsigmaaldrich.com However, direct halogenation of this intermediate can present challenges. For example, the direct bromination of 2-amino-6-chloropyrazine to produce 2-amino-3-bromo-6-chloropyrazine (B112278) often suffers from low yields (ranging from 11% to 31%) and the formation of significant byproducts. biosynce.comguidechem.com The primary byproduct is often 2-bromo-3-chloro-5-aminopyrazine, which arises from bromination at the para-position to the amino group, a position activated by the amine. biosynce.com

To overcome these limitations, modified procedures have been developed. One improved method involves the controlled addition of a brominating reagent to a solution of 2-amino-6-chloropyrazine in an organic solvent at low temperatures in the presence of a catalyst. guidechem.com Another, more complex but higher-yielding approach avoids direct bromination altogether. This scalable process starts with 3-aminopyrazine-2-carboxylate and proceeds through a series of steps including chlorination, diazotization-bromination, ester hydrolysis, and a carboxyl rearrangement to yield the desired 2-amino-3-bromo-6-chloropyrazine with high yield and purity. google.com

Halogenation Agents and Solvent Systems in Pyrazine (B50134) Synthesis

The choice of halogenating agent and solvent system is critical for controlling the regioselectivity and efficiency of pyrazine halogenation. researchgate.netthieme.de N-halosuccinimides, including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are common electrophilic halogen sources. researchgate.net

Studies on the halogenation of 2-aminopyrazine have demonstrated that acetonitrile (B52724) is a particularly effective solvent for both chlorination and bromination, leading to good yields. researchgate.netthieme.de Microwave-assisted reactions using NBS in acetonitrile have been shown to be exceptionally efficient for both mono- and di-bromination. researchgate.net In contrast, iodination with NIS under various conditions typically results in poor yields. researchgate.net For other heterocyclic systems like 2-aminopyridines and 2-aminodiazines, a system using LiCl or LiBr as the halogen source with Selectfluor as an activator in DMF has proven effective for regioselective chlorination and bromination. rsc.org

Interactive Table: Halogenation Systems for Pyrazine and Related Heterocycles

Halogenating Agent Halogen Source Solvent Key Features Reference
N-Chlorosuccinimide (NCS) Cl Acetonitrile Good yields for chlorination. researchgate.net
N-Bromosuccinimide (NBS) Br Acetonitrile Excellent yields for mono- and di-bromination, especially with microwave assistance. researchgate.netthieme.de
N-Iodosuccinimide (NIS) I Various Generally poor yields for iodination of 2-aminopyrazine. researchgate.net
Selectfluor / LiCl Cl DMF Effective for regioselective chlorination of 2-aminodiazines. rsc.org
Selectfluor / LiBr Br DMF Effective for regioselective bromination of 2-aminodiazines. rsc.org

Synthesis of Halogenated Pyrazine Intermediates

The construction of 3,5,6-Trichloropyrazin-2-amine often proceeds through key di- and tri-halogenated intermediates. The synthesis of these intermediates requires precise control over halogenation steps.

Preparation of 3,5-Dichloropyrazin-2-amine

The synthesis of 3,5-Dichloropyrazin-2-amine can be approached through the exhaustive chlorination of 2-aminopyrazine. Based on studies of dihalogenation, reacting 2-aminopyrazine with a molar excess of N-chlorosuccinimide (NCS) in acetonitrile is a viable route. researchgate.netthieme.de Research has shown that using two equivalents of NBS in acetonitrile efficiently produces 2-amino-3,5-dibromopyrazine. thieme.de By analogy, employing a similar strategy with sufficient NCS would be expected to yield 3,5-Dichloropyrazin-2-amine. The synthesis of the analogous 2-amino-3,5-dichloropyridine (B145740) has been successfully achieved by reacting 2-amino-5-chloropyridine (B124133) with NCS, further supporting the feasibility of this method for the pyrazine series. google.com

Synthesis of 3-Bromo-6-chloropyrazin-2-amine and Related Analogs

3-Bromo-6-chloropyrazin-2-amine is a valuable intermediate, particularly in the synthesis of pharmaceutical agents. biosynce.comgoogle.com As previously mentioned, its synthesis via direct bromination of 2-amino-6-chloropyrazine is problematic due to poor regioselectivity and the formation of byproducts like 2-amino-3,5-dibromo-6-chloropyrazine. biosynce.com

A more robust and scalable synthesis has been developed to circumvent these issues. google.com This multi-step process begins with 3-aminopyrazine-2-carboxylate. The key transformations include:

Chlorination : Introduction of a chlorine atom to yield 3-amino-6-chloropyrazine-2-carboxylate.

Diazotization and Bromination : Conversion of the amino group at the 3-position to a bromo group.

Ester Hydrolysis : Saponification of the ester to the corresponding carboxylic acid.

Curtius Rearrangement : The carboxylic acid is converted to an isocyanate using a reagent like diphenylphosphoryl azide (B81097) (DPPA), which then rearranges to form a protected amine at the 2-position.

Deprotection : Removal of the protecting group under acidic conditions to furnish the final product, 2-amino-3-bromo-6-chloropyrazine.

This route provides the target compound with high yield and is suitable for large-scale production due to its efficiency and the ease of purification. google.com

Derivations from this compound

This compound serves as a versatile precursor for the synthesis of more complex molecules. The presence of three reactive chlorine atoms on the electron-deficient pyrazine ring, along with a nucleophilic amino group, allows for a variety of subsequent chemical transformations. The high degree of halogenation makes the carbon atoms at positions 3, 5, and 6 susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In these reactions, a nucleophile displaces a chloride ion. The relative reactivity of the chlorine atoms can be influenced by the electronic effects of the amino group and the reaction conditions. Analogous reactions have been observed in related heterocyclic systems, such as the reaction of 3-aminopyrrole with various chloropyrimidines, where substitution occurs exclusively at the chloro-positions. arkat-usa.org For this compound, a nucleophile could potentially replace one or more of the chlorine atoms, leading to a diverse range of substituted pyrazine products.

Furthermore, the amino group itself can undergo various reactions. It can be acylated to form amides, alkylated, or used as a directing group in more complex transformations. For instance, selective N-acylation could be followed by substitution of the chlorine atoms, allowing for a stepwise functionalization of the pyrazine core.

Advanced Synthetic Approaches

Modern synthetic chemistry offers powerful tools to enhance the efficiency, selectivity, and environmental profile of reactions involving halogenated heterocycles. Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are at the forefront of these advanced methodologies.

Microwave-Assisted Synthesis in Halogenated Pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. mdpi.commdpi.comarkat-usa.org

The benefits of microwave assistance are particularly evident in the chemistry of halogenated heterocycles. For example, an efficient protocol for the amination of 6-chloropurine (B14466) derivatives via nucleophilic aromatic substitution was developed using microwave irradiation. mdpi.comnih.gov This method resulted in higher yields (72-83%) in just 10 minutes, whereas conventional heating required 16 hours to achieve lower yields (58-75%). mdpi.com Similarly, the synthesis of various pyrazole (B372694) derivatives from chalcones and hydrazine (B178648) has been successfully achieved with microwave assistance, again highlighting the advantages of shorter reaction times and improved yields. nih.gov

These examples from related heterocyclic systems strongly suggest that microwave-assisted techniques can be effectively applied to the synthesis and derivatization of halogenated pyrazines like this compound, offering a greener and more efficient alternative to traditional synthetic protocols. arkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

Reaction TypeSubstrateMethodReaction TimeYieldReference
Amination6-Chloropurine derivativeConventional Heating16 hours58-75% mdpi.com
Amination6-Chloropurine derivativeMicrowave Irradiation10 minutes72-83% mdpi.com
CyclizationChalcone + HydrazineConventional HeatingSeveral hoursModerate nih.gov
CyclizationChalcone + HydrazineMicrowave Irradiation2-12 minutesQuantitative mdpi.com
s-Triazine SynthesisCyanuric Chloride + Benzaldehyde derivativeConventional Heating6 hours79% mdpi.com
s-Triazine SynthesisCyanuric Chloride + Benzaldehyde derivativeMicrowave Irradiation4 minutes91% mdpi.com

Palladium-Catalyzed Reactions in Pyrazine Derivative Synthesis

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. uwindsor.ca These reactions are particularly crucial for the functionalization of halogenated pyrazines, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

The general mechanism for these reactions involves a catalytic cycle comprising three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the halo-pyrazine, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation : A second organic group, typically from an organometallic reagent (like an organoboron or organotin compound), is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (boronic acid or ester) as the coupling partner. It is widely used due to the stability and low toxicity of the boron reagents. Suzuki couplings have been successfully applied to chloropyridines and pyrazines, demonstrating high yields and excellent functional group tolerance. researchgate.netmdpi.com For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to produce a library of 5-aryl-substituted pyrazine derivatives in moderate to good yields (37–72%). mdpi.com

Stille Coupling: The Stille reaction employs organotin reagents (organostannanes). wikipedia.orglibretexts.org While organostannanes are often highly toxic, they are stable to air and moisture and are effective in a broad range of coupling reactions. uwindsor.cawikipedia.org The reaction is known for its tolerance of sensitive functional groups, making it valuable in complex molecule synthesis. uwindsor.ca

These palladium-catalyzed methods provide a robust platform for the derivatization of this compound, enabling the selective substitution of its chlorine atoms to build complex molecular architectures.

Table 2: Overview of Palladium-Catalyzed Reactions for Pyrazine/Pyridine (B92270) Synthesis

Reaction NameHalogenated SubstrateCoupling PartnerCatalystKey FeaturesReference
Suzuki-Miyaura5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl Boronic AcidsPd(PPh₃)₄Good for C(sp²)-C(sp²) bond formation; moderate to good yields. mdpi.com
Suzuki-Miyaura2,3,5-TrichloropyridineAryl Boronic AcidsPd(OAc)₂ (ligand-free)High yields in aqueous phase; environmentally benign conditions. researchgate.net
Suzuki-Miyaura3,4,5-Tribromo-2,6-dimethylpyridineortho-Methoxyphenylboronic acidPd(PPh₃)₄Allows for multiple substitutions, forming atropisomers. nih.gov
Stille CouplingAryl/Vinyl Halides (general)Organostannanes (R-Sn(Alkyl)₃)Pd(0) complexesBroad scope, high functional group tolerance. uwindsor.cawikipedia.orglibretexts.org

Iii. Chemical Reactivity and Derivatization of 3,5,6 Trichloropyrazin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is further enhanced by the three electron-withdrawing chlorine atoms, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.orgresearchgate.net

The three chlorine atoms on the pyrazine ring exhibit different levels of reactivity towards nucleophiles. The position of substitution is governed by the electronic stabilization of the Meisenheimer intermediate formed during the reaction. In related polychlorinated aza-aromatic compounds like 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position, which is para to one ring nitrogen and ortho to the other. researchgate.net

For 3,5,6-Trichloropyrazin-2-amine, the chlorine atom at the C5 position is generally the most reactive towards nucleophilic displacement. This heightened reactivity is attributed to the activating effects of the adjacent C6-chloro group and the para-orientated ring nitrogen at position 2. For instance, in the related compound methyl 3-amino-5,6-dichloropyrazinoate, reaction with amines selectively displaces the C5-chloro substituent. google.com The chlorine at the C3 position is also activated by the adjacent ring nitrogen and the C2-amino group, while the C6 chlorine is the least reactive of the three. This differential reactivity allows for sequential and regioselective substitution, enabling the synthesis of specifically substituted pyrazine derivatives.

The selective displacement of chlorine atoms by various amines is a key strategy for derivatizing the this compound core. These amination reactions proceed via nucleophilic aromatic substitution, where primary or secondary amines act as the nucleophile. arkat-usa.orglibretexts.org The reaction of methyl 3-amino-5,6-dichloropyrazinoate with dimethylamine, for example, results in the formation of methyl 3-amino-5-(dimethylamino)-6-chloropyrazinoate, demonstrating the preferential substitution at the C5 position. google.com Similarly, reacting 3-amino-5,6-dichloropyrazine carboxylic acid esters with ammonia (B1221849) in a solvent with a high dielectric constant, like dimethyl sulfoxide (B87167) (DMSO), leads to the formation of 3,5-diamino-6-chloropyrazine carboxylic acid esters. google.com These transformations are fundamental in creating libraries of substituted pyrazinamines for various applications, including as intermediates for pharmaceuticals. google.compipzine-chem.comnih.gov

Table 1: Examples of Amination Reactions on Chlorinated Pyrazine Scaffolds This table is interactive. Click on the headers to sort the data.

Starting Material Reagent Product Reference
Methyl 3-amino-5,6-dichloropyrazinoate Dimethylamine Methyl 3-amino-5-(dimethylamino)-6-chloropyrazinoate google.com
Methyl 3-amino-5,6-dichloropyrazinoate Ammonia Methyl 3,5-diamino-6-chloropyrazinecarboxylate google.com
3-Chloropyrazine-2-carbonitrile 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate 1,1-dimethylethyl (3S)-3-[[2-cyano-3-pyrazinyl]amino]pyrrolidinecarbamate chemicalbook.com
2,4,6-Trichloropyrimidine 3-Aminopyrrole N-(4,6-dichloropyrimidin-2-yl)pyrrol-3-amine & N-(2,6-dichloropyrimidin-4-yl)pyrrol-3-amine arkat-usa.org

Reactions Involving the Amine Functionality

The primary amino group at the C2 position is a key functional handle, allowing for a different set of derivatization reactions where it acts as a nucleophile.

The amino group of this compound can readily undergo acylation with reagents like acyl chlorides or acid anhydrides to form stable N-substituted amides. libretexts.orgyoutube.com This nucleophilic addition-elimination reaction is a common method for introducing a wide variety of acyl groups. youtube.com A base such as pyridine (B92270) or triethylamine (B128534) is often used to neutralize the hydrogen chloride byproduct. libretexts.org

Alkylation of the amino group with alkyl halides is also possible but can be less straightforward. libretexts.org The initial alkylation produces a secondary amine which can compete with the starting primary amine for the alkyl halide, potentially leading to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt through over-alkylation. libretexts.org To achieve selective mono-alkylation, a large excess of the starting amine is often employed. youtube.com Another method for introducing alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding secondary or tertiary amine. mnstate.edu

One of the most powerful applications of this compound is its use in the synthesis of fused heterocyclic systems. The 2-aminopyrazine (B29847) moiety is a classic precursor for the construction of imidazo[1,2-a]pyrazines. This transformation is typically achieved through a cyclocondensation reaction with an α-haloketone (a variation of the Chichibabin reaction). nih.govnih.gov The reaction proceeds by initial N-alkylation of the ring nitrogen at position 1 by the α-haloketone, followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl, and subsequent dehydration to form the aromatic fused-ring system. This method provides a versatile route to a wide array of substituted imidazo[1,2-a]pyrazines, which are scaffolds found in many pharmacologically active compounds. nih.govthieme-connect.com

Table 2: Representative Synthesis of Imidazo[1,2-a]pyrazines via Cyclocondensation This table is interactive. Click on the headers to sort the data.

Amine Reactant Carbonyl Reactant Fused Heterocycle Product Reference
2-Aminopyrazine α-Haloketone Imidazo[1,2-a]pyrazine nih.gov
2-Aminopyrazine Aryl Aldehyde, Isocyanide 3-Amino-imidazo[1,2-a]pyrazine thieme-connect.comrsc.org
2-Aminopyridine Acetophenone Imidazo[1,2-a]pyridine organic-chemistry.org
2-Aminopyrazine Ketone Imidazo[1,2-a]pyrazine rsc.org

Formation of Complex Molecular Architectures

The diverse reactivity of this compound makes it an excellent starting material for the construction of complex molecular architectures. By strategically combining nucleophilic aromatic substitution on the pyrazine ring with reactions at the amino group, chemists can build elaborate molecules with precise substitution patterns. For instance, sequential SNAr reactions can introduce different functional groups at the C3, C5, and C6 positions. The resulting polysubstituted pyrazine can then be further modified, for example, by condensation of the amino group to create fused heterocyclic systems. This step-wise approach allows for the generation of diverse chemical libraries. The core structure is found in compounds developed as epithelial sodium channel blockers and other biologically active agents, highlighting its importance in medicinal chemistry. google.commdpi.com The ability to form stable complexes with transition metals, such as copper(II), further expands the structural diversity achievable from related amino-heterocyclic scaffolds.

Integration into Macrocyclic Compounds

The structure of this compound, featuring multiple reactive sites, presents it as a potential building block for the synthesis of macrocyclic compounds. The chlorine atoms are susceptible to nucleophilic substitution, while the amino group can also participate in various condensation reactions. These characteristics are theoretically favorable for cyclization reactions with bidentate or polydentate reagents to form macrocycles.

Research efforts have explored the use of pyrazine derivatives in the formation of macrocyclic structures. In one notable study, a related pyrazine compound, tetrachloropyrazine, was reacted with a bidentate thiol in an attempt to induce a cyclization that would form a macrocycle. nih.gov The hypothesis was that an entropically favored cyclization would occur. However, this attempt did not yield the desired macrocyclic product, instead resulting in the formation of insoluble polymeric materials. nih.gov This outcome suggests that while the pyrazine core is reactive, achieving a clean macrocyclization requires careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

While a direct and successful synthesis of a macrocycle from this compound has not been detailed in the reviewed literature, its known reactivity with nucleophiles, particularly thiols, indicates its potential for such applications. nih.gov The challenges observed, such as the formation of polymers, highlight the need for strategies like high-dilution conditions or template-assisted synthesis to facilitate the formation of discrete macrocyclic structures.

Synthesis of Sulfur-Rich Scaffolds and Thianthrene (B1682798) Derivatives

The high reactivity of this compound towards sulfur nucleophiles makes it a valuable starting material for the synthesis of sulfur-rich scaffolds and thianthrene derivatives. Research has shown that this compound readily reacts with thiol nucleophiles, which is a key step in the construction of these complex sulfur-containing molecules. nih.gov

The synthesis of thianthrene derivatives, which are of interest for applications in materials science, often involves the strategic introduction of sulfur atoms into aromatic frameworks. The chloro-substituted pyrazine ring of this compound serves as an electrophilic partner in reactions with thiols, leading to the formation of carbon-sulfur bonds. This reactivity is fundamental to building the thianthrene core or to attaching the pyrazine unit to existing sulfur-rich structures.

While detailed, specific examples of the direct conversion of this compound into thianthrene derivatives were not extensively covered in the reviewed literature, the foundational reactivity with thiols has been established. nih.gov The formation of insoluble materials in some reactions suggests that the desired carbon-sulfur bonds are indeed forming, even if the intended macrocyclic structure is not achieved. nih.gov This indicates that with appropriate reaction design, this compound can be effectively utilized in the synthesis of various sulfur-rich scaffolds.

Iv. Applications of 3,5,6 Trichloropyrazin 2 Amine in Advanced Organic Synthesis

Building Block for Nitrogen Heterocycles

Nitrogen heterocycles are fundamental components in medicinal chemistry and materials science. The subject compound serves as an excellent starting point for élaborating the pyrazine (B50134) core into more complex structures such as amides, carboxamides, and fused-ring systems.

The presence of the 2-amino group on the pyrazine ring allows for the straightforward synthesis of pyrazine-based amides. Through standard acylation reactions, 3,5,6-trichloropyrazin-2-amine can react with a variety of acyl chlorides or carboxylic acids to form a stable amide linkage. This reaction attaches a new substituent to the pyrazine core via the nitrogen atom, creating a diverse library of N-substituted pyrazine amides.

Similarly, related synthetic strategies involve the condensation of pyrazine-2-carboxylic acid chlorides with various anilines to yield pyrazine carboxamides. nih.govnih.gov While this approach involves a different derivative, the underlying principle of forming an amide bond connected to the pyrazine ring is a shared feature. These syntheses are often high-yielding and allow for the introduction of a wide range of functional groups, which can be used to modulate the molecule's physicochemical properties, such as lipophilicity. nih.gov The general scheme for such a reaction starting from the title amine would be:

General Reaction Scheme:

R-COCl + H₂N-(Py-Cl₃) → R-CONH-(Py-Cl₃) + HCl

(Where Py-Cl₃ represents the 3,5,6-trichloropyrazin-2-yl core)

This versatility enables the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry research. nih.gov

The arrangement of substituents on this compound is highly conducive to the construction of fused heterocyclic systems. The amino group at the C2 position and the adjacent chlorine atom at the C3 position can act as a binucleophile/electrophile pair, enabling cyclocondensation reactions to form a new ring fused to the pyrazine core.

For instance, starting from a related precursor like 5-bromopyrazine-2,3-diamine, treatment with reagents such as thiocarbonyldiimidazole can lead to the formation of a fused imidazole (B134444) ring, yielding an imidazo[4,5-b]pyrazine core. nih.gov This demonstrates a key strategy where an ortho-diamino functionality on a pyrazine is used to build fused systems. By analogy, this compound could be chemically modified (e.g., converting the C3-chloro group to an amino group) to create a similar precursor for fused ring synthesis. Such imidazopyrazine scaffolds are of significant interest in medicinal chemistry. nih.gov

Precursor for Bioactive Molecules and Pharmacophores

The pyrazine ring is a well-established pharmacophore found in numerous biologically active compounds. Consequently, this compound is an attractive starting material for the development of new therapeutic agents and other bioactive molecules.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a recognized oncogenic protein, making it a key target in cancer therapy. Recent research has highlighted the aminopyrazine scaffold as a crucial pharmacophore for potent and selective allosteric SHP2 inhibitors. nih.gov

Structure-guided design efforts have led to the discovery of aminopyrazine-based inhibitors that bind to an allosteric "tunnel" site on the SHP2 protein. nih.gov The aminopyrazine core plays a critical role in the binding mechanism, forming key hydrogen bonds and cation-π stacking interactions within the active site. nih.gov

Furthermore, derivatives such as imidazopyrazines, which can be synthesized from aminopyrazine precursors, have shown potent SHP2 inhibitory activity. nih.gov For example, an imidazopyrazine derivative (compound 2d in the study) demonstrated an IC₅₀ of 47 nM, which was a two-fold improvement over its aminopyrazine analogue. nih.gov This underscores the utility of the aminopyrazine skeleton, as provided by this compound, as a foundational structure for developing novel SHP2 inhibitors.

Table 1: Activity of Pyrazine-based SHP2 Inhibitors
Compound TypeExample CompoundReported Activity (IC₅₀)Reference
Aminopyrazine Analogue1a142 nM nih.gov
Imidazopyrazine Derivative1d74 nM nih.gov
Imidazopyrazine Derivative2d47 nM nih.gov
Aminopyrazine Lead CompoundTK-45323 nM nih.gov

The fight against tuberculosis, caused by Mycobacterium tuberculosis, relies on key drugs, one of which is Pyrazinamide, a simple pyrazine carboxamide. This has established the pyrazine core as a validated starting point for new antimycobacterial agents.

Research into novel pyrazine derivatives has shown that modifying the substituents can lead to potent activity. In one study, a series of N-substituted 3-aminopyrazine-2,5-dicarbonitriles were synthesized by the nucleophilic substitution of a chlorine atom with various amines. nih.gov This approach is directly applicable to this compound. Several of these synthesized compounds showed noteworthy activity against M. tuberculosis, with the 3-(heptylamino)pyrazine-2,5-dicarbonitrile derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 51 μmol/L. nih.gov

Other studies have focused on pyrazine-2-carboxamides. Condensation of chlorinated pyrazine carboxylic acid chlorides with various anilines produced compounds with significant activity. nih.gov For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of M. tuberculosis at a concentration of 6.25 μg/mL. nih.gov Another study found that a 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated 72% inhibition against M. tuberculosis. nih.gov These findings highlight that the strategic manipulation of substituents on the pyrazine ring, a process for which this compound is well-suited, is a viable strategy for developing new antimycobacterial agents.

The same synthetic libraries of pyrazine derivatives are often screened for a wide range of biological activities. Substituted pyrazine-2-carboxamides have been evaluated for both antifungal properties and their ability to inhibit photosynthesis.

In antifungal testing against various strains, the activity was found to be highly dependent on the specific substitutions. For example, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was the most effective against Trichophyton mentagrophytes, with a MIC value of 62.5 μmol/L. nih.gov However, other derivatives showed only poor antifungal effects, indicating that specific structural features are required for this activity. nih.gov

In the context of agrochemicals, these pyrazine compounds have also been tested for their ability to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts. nih.govnih.gov The activity was quantified by the IC₅₀ value, which represents the concentration required to inhibit the oxygen evolution rate by 50%. The most active compounds identified were N-aryl amides of chlorinated pyrazine-carboxylic acids. Specifically, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide (IC₅₀ = 43.0 μmol/L) and the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid (IC₅₀ = 0.026 mmol·dm⁻³) were found to be potent inhibitors. nih.govnih.gov This demonstrates that derivatives accessible from a this compound precursor have potential applications in the development of new herbicides.

Table 2: Bioactivity of Synthesized Pyrazine Derivatives
Compound ClassTarget ActivityMost Active ExampleReported ActivityReference
N-Substituted AminopyrazineAntimycobacterial3-(Heptylamino)pyrazine-2,5-dicarbonitrileMIC = 51 μmol/L nih.gov
Pyrazine CarboxamideAntimycobacterial6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide65% inhibition @ 6.25 μg/mL nih.gov
Pyrazine CarboxamideAntifungal6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideMIC = 62.5 μmol/L nih.gov
Pyrazine CarboxamidePhotosynthesis Inhibition(3,5-bis-Trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidIC₅₀ = 0.026 mmol·dm⁻³ nih.gov

Applications in Drug Discovery and Development

The pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The pyrazine ring can act as a bioisostere for other heterocycles or as a key interaction point with protein residues. The presence of multiple chlorine atoms on this compound provides handles for functionalization through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyrazine core to optimize biological activity.

While direct clinical applications of this compound itself are not documented, its potential lies in its use as a precursor for more complex derivatives, particularly in the development of kinase inhibitors. Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. rsc.org Small molecules that can inhibit kinase activity are therefore of significant therapeutic interest. nih.govnih.gov

The general strategy for designing kinase inhibitors often involves a heterocyclic core that can form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. rsc.orgrsc.org The pyrazine moiety, particularly with its amino substituent, is well-suited for this role. The chlorine atoms can be sequentially replaced with various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov This modular approach allows for the synthesis of large libraries of compounds, which can then be screened for inhibitory activity against a panel of kinases.

For instance, the synthesis of pyrazolopyrimidine-based kinase inhibitors often starts from a chlorinated pyrimidine (B1678525) precursor. mdpi.com Similarly, this compound can serve as a starting material for analogous pyrazine-containing kinase inhibitors. The diarylation or triarylation of the pyrazine core can lead to compounds with three-dimensional structures that can effectively occupy the ATP-binding site and interact with various regions of the kinase domain, potentially leading to high potency and selectivity.

Precursor CompoundTarget ScaffoldPotential Application
This compoundDi- or Tri-substituted aminopyrazinesKinase Inhibitors
Chlorinated PyrimidinesPyrazolopyrimidinesKinase Inhibitors
Chlorinated QuinolinesFunctionalized QuinolinesAnticancer Agents

Material Science Applications

The electron-deficient nature of the pyrazine ring and the potential for extensive functionalization also make this compound an attractive precursor for advanced materials with unique electronic and structural properties.

Redox-active organic materials are of growing interest for applications in energy storage devices, such as rechargeable batteries, due to their potential for high power density, rapid charging rates, and the use of abundant elements. The pyrazine nucleus is known to be redox-active, capable of reversibly accepting and donating electrons.

Porous organic cages (POCs) are a class of molecular materials with discrete, well-defined cavities that can be utilized for gas storage, separations, and catalysis. nih.gov The synthesis of POCs often relies on the self-assembly of rigid molecular building blocks through dynamic covalent chemistry.

This compound, after suitable modification, can serve as a building block for the construction of nitrogen-rich POCs. For example, the chlorine atoms can be replaced with groups capable of participating in cage-forming reactions, such as formyl or amino groups, through established synthetic methodologies. The amino group already present on the ring can also be a site for functionalization. The rigidity of the pyrazine core and the potential for creating a three-dimensional structure through substitution at the 3, 5, and 6 positions make it an interesting candidate for the synthesis of novel POCs with specific pore sizes and chemical functionalities lining the cavity. The presence of multiple nitrogen atoms within the cage framework could enhance the affinity for certain guest molecules, such as carbon dioxide, which is relevant for carbon capture applications. The general approach involves the reaction of a multifunctionalized pyrazine core with complementary linkers to form a stable, porous, cage-like structure. scilit.comnih.govresearchgate.net

Starting MaterialFunctionalizationTarget MaterialPotential Application
This compoundPolycondensationRedox-Active PolymerEnergy Storage
This compoundSubstitution with reactive groupsPorous Organic CageGas Storage/Separation
Functionalized DiaminesCondensation with AldehydesImine-based Porous CagesMolecular Sieving

V. Spectroscopic and Structural Elucidation Studies of 3,5,6 Trichloropyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For amino-substituted pyrazines and triazines, NMR spectra can sometimes be complex due to the presence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale. tdx.cat This phenomenon arises from the restricted rotation around the bond connecting the amino group to the pyrazine (B50134) or triazine ring. tdx.cat

In the ¹H NMR spectrum of amine-containing heterocyclic compounds, the protons on the amino group typically appear as a broad signal. libretexts.org The chemical shift of these N-H protons can vary depending on factors like solvent and concentration, usually appearing in the range of 0.5-5.0 ppm. libretexts.org Protons on carbons adjacent to the nitrogen atom are deshielded and generally resonate between 2.3 and 3.0 ppm. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the presence of an -NH group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org

For ¹³C NMR, carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm region. libretexts.org The complexity of both ¹H and ¹³C NMR spectra can be influenced by the solvent and temperature, which can affect the rate of conformational exchange. sapub.org

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Amines
Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H (Amine)0.5 - 5.0N/A
C-H (adjacent to N)2.3 - 3.010 - 65

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In the mass spectrum of an amine, the molecular ion peak (M+) provides the molecular weight of the compound.

A key principle in the mass spectrometry of nitrogen-containing compounds is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). Conversely, a compound with an even number of nitrogen atoms will have an even m/z value for its molecular ion. libretexts.org

The fragmentation of aliphatic amines often involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, nitrogen-containing cation. docbrown.info For instance, in the mass spectrum of propan-2-amine, the base peak is often observed at m/z 44, resulting from the loss of a methyl group. docbrown.info Aromatic amines can undergo different fragmentation pathways, and the presence of isotopes, such as chlorine, will result in characteristic isotopic patterns in the mass spectrum. ecut.edu.cn For example, a compound containing one chlorine atom will show two peaks for the molecular ion, M+ and (M+2)+, with an intensity ratio of approximately 3:1. ecut.edu.cn

Interactive Table: Common Fragmentation Patterns in Mass Spectrometry of Amines
Ion Type Description Typical m/z
Molecular Ion (M+)Represents the intact molecule.Varies
M-15Loss of a methyl group.M-15
M-16Loss of an amino group.M-16
Isotopic PeaksDue to the presence of isotopes like ³⁷Cl.M+2, M+4, etc.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In the case of 3,5,6-Trichloropyrazin-2-amine, the IR spectrum would exhibit characteristic absorption bands for the amine (N-H) and aromatic (C-N and C-H) functional groups.

Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.comorgchemboulder.com One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching vibration. libretexts.org The N-H bending vibration for primary amines is observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com A broad absorption due to N-H wagging can also be seen between 665 and 910 cm⁻¹. orgchemboulder.com

The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The presence of the pyrazine ring would also give rise to characteristic aromatic C-H stretching and bending vibrations.

Interactive Table: Characteristic IR Absorption Frequencies for Amines
Vibrational Mode Functional Group Frequency Range (cm⁻¹)
N-H StretchPrimary Amine (R-NH₂)3200 - 3500 (two bands)
N-H BendPrimary Amine (R-NH₂)1580 - 1650
N-H WagPrimary & Secondary Amines665 - 910
C-N StretchAromatic Amine1250 - 1335

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For derivatives of aminopyrazines and related heterocyclic compounds, X-ray crystallography has been used to confirm their molecular structures. nih.govmdpi.comnih.gov The crystal structure reveals how the molecules are packed in the solid state, which can be influenced by intermolecular hydrogen bonds involving the amino groups and nitrogen atoms within the heterocyclic ring. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. nih.gov For instance, in the crystal structure of some amine derivatives, the molecules are packed into columns or layers stabilized by these hydrogen bonds. nih.gov The geometry around central atoms and the planarity of ring systems are also determined with high precision. mdpi.comnih.gov

Interactive Table: Key Structural Parameters Obtained from X-ray Crystallography
Parameter Description
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Bond LengthsThe distances between the nuclei of two bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.
Intermolecular InteractionsDetails of hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Vi. Theoretical and Computational Investigations

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For 3,5,6-Trichloropyrazin-2-amine, SAR studies would involve synthesizing a series of derivatives and evaluating their biological activities.

The core structure of this compound offers several points for modification. The chlorine atoms on the pyrazine (B50134) ring can be substituted with various other functional groups, and the amino group can be further functionalized. SAR studies on derivatives of similar heterocyclic compounds, such as pyrazines and triazines, have provided valuable insights into how different substituents affect activity. nih.govnih.gov

For instance, replacing the chlorine atoms with different substituents could modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with a biological target. The nature and position of these substituents are critical. Studies on other heterocyclic systems have shown that the introduction of specific groups can lead to significant changes in biological activity. nih.gov

Table 2: Illustrative SAR Data for a Series of Pyrazine Derivatives

This table provides a hypothetical example of how SAR data for derivatives of this compound might be presented. The biological activity is represented by IC50 values, where a lower value indicates higher potency.

DerivativeR1 SubstituentR2 SubstituentR3 SubstituentBiological Activity (IC50, µM)
1 (Parent)ClClCl10.5
2FClCl15.2
3OCH3ClCl8.3
4ClClOCH39.1
5ClClN(CH3)25.7

Molecular Docking and Dynamics Simulations in Drug Design

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug design to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ugm.ac.id The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. For this compound, docking studies could be used to screen for potential biological targets by virtually testing its binding against a library of protein structures. Once a potential target is identified, docking can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by taking into account the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the docked pose, calculate binding free energies, and identify key residues involved in the binding. For derivatives of this compound, MD simulations could help to rationalize the SAR data by revealing how different substituents affect the binding mode and dynamics of the complex.

In the context of drug design, these computational approaches can significantly accelerate the discovery process by prioritizing compounds for synthesis and experimental testing, and by providing a rational basis for the design of more potent and selective inhibitors. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 3,5,6-Trichloropyrazin-2-amine, and how can reaction conditions be controlled to minimize impurities?

  • Methodology : A two-step approach is commonly employed. First, cyanuric chloride reacts with an alkylamine (e.g., cyclopentylamine) in dichloromethane (CH₂Cl₂) at 0°C using Hünig’s base to form 4,6-dichloro-N-alkyl-1,3,5-triazin-2-amine. In the second step, a substituted aryl amine (e.g., 3,5-difluoroaniline) is introduced under similar conditions to yield the final product.
  • Key controls : Strict temperature regulation (0°C→room temperature), stoichiometric use of Hünig’s base to neutralize HCl byproducts, and silica gel chromatography for purification. Yield improvements (85–91%) are achieved via gradient elution with ethyl acetate/hexanes .
    • Analytical validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and 1H^1H/13C^{13}C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :
  • NMR : 1H^1H NMR identifies amine protons (δ 8.5–10.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). 13C^{13}C NMR confirms chlorine substitution (C-Cl peaks at δ 120–140 ppm).
  • Mass spectrometry : HRMS or LC-MS validates molecular weight (e.g., m/z 317.1319 for a triazine derivative) .
    • Contradiction resolution : Discrepancies in 1H^1H NMR splitting patterns may arise from rotational isomerism. Variable-temperature NMR or DFT calculations can clarify dynamic behavior .

Q. What purification strategies are recommended for isolating this compound from byproducts?

  • Approach :
  • Chromatography : Silica gel columns with ethyl acetate/hexanes (2–40% gradient) effectively separate mono- and di-substituted intermediates.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline products.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar impurities .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the optimization of this compound derivatives for biological activity?

  • Methodology :
  • 3D-QSAR : Build models using CoMFA/CoMSIA on triazine derivatives with antileukemic data. Correlate substituent electronegativity (e.g., CF₃, OCH₃) with bioactivity to predict potent analogs .
  • Docking : Simulate binding to target enzymes (e.g., trypanosomal cysteine proteases) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Cys25 in cruzain) .
    • Validation : Synthesize top-scoring analogs and test IC₅₀ values in enzyme assays .

Q. What mechanisms explain the conflicting cytotoxicity data observed for this compound analogs in different cell lines?

  • Analysis :
  • Metabolic stability : Assess hepatic microsomal degradation rates. Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit prolonged half-lives in CYP3A4-rich cell lines.
  • Membrane permeability : LogP values >2.5 correlate with enhanced uptake in adherent cell lines (e.g., HeLa) but may reduce solubility in suspension cultures (e.g., Jurkat) .
    • Experimental design : Compare cytotoxicity in paired cell models (adherent vs. suspension) with matched media conditions.

Q. How do solvent and pH influence the stability of this compound during long-term storage?

  • Stability protocols :
  • Solvent selection : Store in anhydrous DMSO (≤10 mM) at -20°C to prevent hydrolysis. Avoid aqueous buffers (pH >7), which accelerate dechlorination.
  • Degradation analysis : Monitor via LC-MS for mass shifts (+18 Da for hydroxylation; -35 Da for Cl loss). Argon atmosphere reduces oxidative decomposition .

Notes

  • Safety : Handle with nitrile gloves and fume hood due to potential skin/eye irritation (refer to SDS for hazard codes) .
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trichloropyrazin-2-amine
Reactant of Route 2
3,5,6-Trichloropyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.